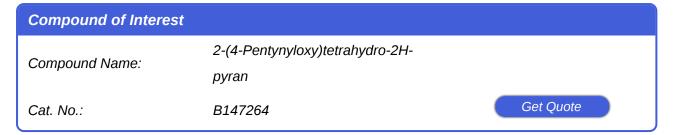


An In-depth Technical Guide to 2-(4-Pentynyloxy)tetrahydro-2H-pyran

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-(4-Pentynyloxy)tetrahydro-2H-pyran**, a key intermediate in pharmaceutical synthesis and a versatile building block in organic chemistry.

Core Chemical Properties

2-(4-Pentynyloxy)tetrahydro-2H-pyran is an organic compound featuring a tetrahydropyran (THP) ring linked to a pentynyl group via an ether bond.[1][2] This structure combines the stability of the THP protecting group with the reactivity of a terminal alkyne, making it a valuable reagent in multi-step syntheses.[1][2]

The quantitative properties of **2-(4-Pentynyloxy)tetrahydro-2H-pyran** are summarized in the table below. These parameters are critical for designing experimental conditions, including reaction setup, purification, and storage.



Property	Value	Source(s)
CAS Number	62992-46-5	[1][3]
Molecular Formula	C10H16O2	[1][2][4][5]
Molecular Weight	168.23 g/mol	[1][4][5][6]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	40-45 °C @ 0.03 mm Hg (lit.)	[1]
Density	0.968 g/mL at 25 °C (lit.)	[1][3]
Refractive Index	n20/D 1.4570 (lit.)	[1][3]
Flash Point	177 °C	[1][3]
Storage Temperature	2-8°C	[1][3]
IUPAC Name	2-(pent-4-yn-1-yloxy)oxane	[4]
Synonyms	2-(Pent-4-ynyloxy)tetrahydro- 2H-pyran, Tetrahydro-2-(4- pentyn-1-yloxy)-2H-Pyran, 4- Pentyn-1-ol THP Ether	[1][5]

Synthesis and Experimental Protocols

The most common method for synthesizing **2-(4-Pentynyloxy)tetrahydro-2H-pyran** is through the protection of 4-pentyn-1-ol with 3,4-dihydropyran (DHP). This reaction is a standard procedure for forming tetrahydropyranyl (THP) ethers, which serve as protecting groups for alcohols.

This protocol describes a typical laboratory-scale synthesis.

Reaction: 4-pentyn-1-ol + 3,4-dihydropyran \rightarrow **2-(4-Pentynyloxy)tetrahydro-2H-pyran**

Reagents and Materials:

4-pentyn-1-ol



- 3,4-dihydropyran (DHP)
- Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst (e.g., HCl, p-TsOH)
- Anhydrous dichloromethane (DCM) or other aprotic solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification

Procedure:

- Dissolve 4-pentyn-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add a catalytic amount of PPTS to the solution and stir.
- Cool the mixture to 0 °C using an ice bath.
- Add 3,4-dihydropyran dropwise to the stirred solution over 30-60 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.



 Purify the crude product by flash column chromatography on silica gel to obtain pure 2-(4-Pentynyloxy)tetrahydro-2H-pyran.

The following diagram illustrates the key steps in the synthesis and purification of the target compound.

Caption: General workflow for the synthesis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran.

Chemical Reactivity and Applications in Drug Development

The utility of **2-(4-Pentynyloxy)tetrahydro-2H-pyran** stems from its dual functionality: the acid-labile THP ether and the reactive terminal alkyne.

- THP Protecting Group: The THP ether is stable under basic, nucleophilic, and reducing conditions but is easily cleaved under mild acidic conditions to deprotect the primary alcohol. This makes it an ideal protecting group in complex, multi-step syntheses.
- Terminal Alkyne: The pentynyl group is a versatile functional handle for various chemical transformations, including Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and nucleophilic addition reactions.[2]

A significant application of this compound is its use as a key reagent in the total synthesis of (+)-Citrafungin A.[1][3][5]

- Biological Target: (+)-Citrafungin A is a biologically active alkyl citrate compound that functions as a geranylgeranyltransferase (GGTase) inhibitor.[1][5]
- Mechanism of Action: GGTase is a critical enzyme involved in the post-translational modification of proteins. By inhibiting this enzyme, (+)-Citrafungin A disrupts essential cellular processes.[1]
- Therapeutic Potential: This inhibitory activity, coupled with its inherent antifungal properties, makes (+)-Citrafungin A a promising lead compound for the development of novel antifungal drugs.[1][5] The use of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is therefore crucial in advancing research into new treatments for fungal infections.[1]



The following diagram outlines the logical relationship of **2-(4-Pentynyloxy)tetrahydro-2H-pyran** in the context of drug development targeting fungal infections.

Caption: Role of the compound in the development of (+)-Citrafungin A as an antifungal agent.

Safety and Handling

- Safety Statements: S23 (Do not breathe gas/fumes/vapor/spray), S24/25 (Avoid contact with skin and eyes).[1]
- WGK Germany: 3 (Highly hazardous to water).[1]
- Handling: Standard laboratory safety precautions should be observed. Handle in a wellventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8°C.[1][3]

This technical guide provides a foundational understanding of **2-(4-Pentynyloxy)tetrahydro-2H-pyran** for professionals engaged in chemical research and pharmaceutical development. Its unique structural features ensure its continued relevance as a valuable synthetic intermediate.

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